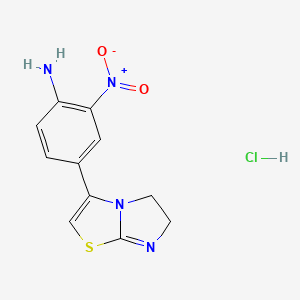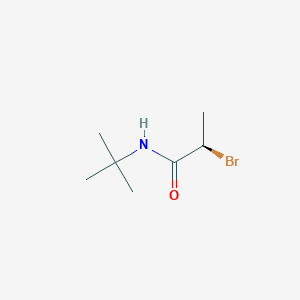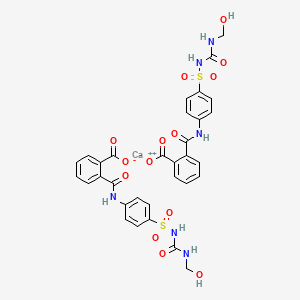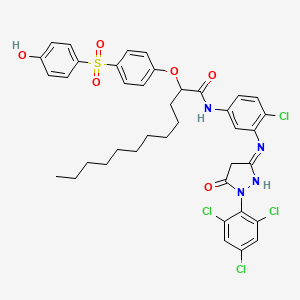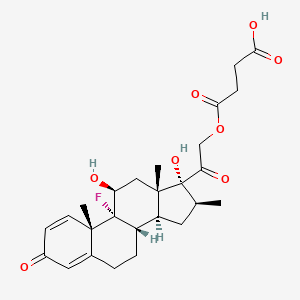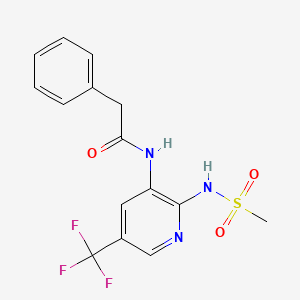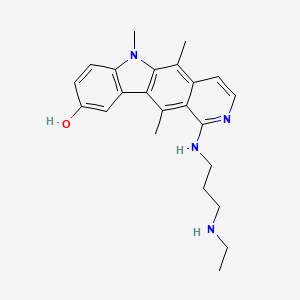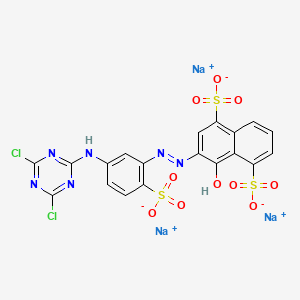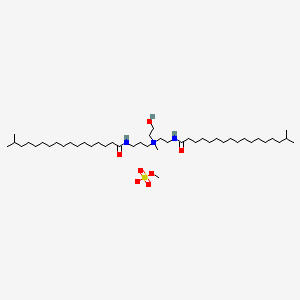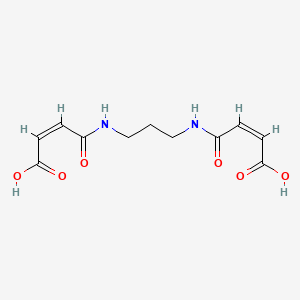
4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinpropionsäure, α-Di-2-thienylmethylen-, Ethylester, Pikrat ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und Eigenschaften bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Morpholinpropionsäure, α-Di-2-thienylmethylen-, Ethylester, Pikrat umfasst in der Regel mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Kondensation von Morpholin mit Propionsäurederivaten, gefolgt von der Einführung der α-Di-2-thienylmethylengruppe durch eine Reihe von Kupplungsreaktionen. Der letzte Schritt beinhaltet die Veresterung mit Ethylalkohol und die anschließende Pikratbildung.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann großtechnische organische Synthesetechniken umfassen, einschließlich der Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz jedes Schritts zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Morpholinpropionsäure, α-Di-2-thienylmethylen-, Ethylester, Pikrat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung der entsprechenden Oxide führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.
Gängige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.
Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.
Nucleophile: Halogenide, Amine, Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Oxide ergeben, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4-Morpholinpropionsäure, α-Di-2-thienylmethylen-, Ethylester, Pikrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Reagenz in der organischen Synthese und Katalyse.
Biologie: Untersucht wegen seines Potenzials als biochemische Sonde.
Medizin: Untersucht auf seine pharmakologischen Eigenschaften und möglichen therapeutischen Anwendungen.
Industrie: Eingesetzt bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 4-Morpholinpropionsäure, α-Di-2-thienylmethylen-, Ethylester, Pikrat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann biochemische Pfade modulieren, indem sie an aktive Stellen bindet oder die Konformation von Zielmolekülen verändert, was zu Änderungen ihrer Aktivität führt.
Wirkmechanismus
The mechanism of action of 4-Morpholinepropionic acid, alpha-di-2-thienylmethylene-, ethyl ester, picrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Morpholinpropionsäure, α-Phenylmethylen-, Ethylester.
- 4-Morpholinpropionsäure, α-Benzylmethylen-, Ethylester.
Einzigartigkeit
4-Morpholinpropionsäure, α-Di-2-thienylmethylen-, Ethylester, Pikrat ist einzigartig aufgrund des Vorhandenseins der α-Di-2-thienylmethylengruppe, die ihr besondere elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit macht sie für bestimmte Anwendungen wertvoll, bei denen ähnliche Verbindungen möglicherweise nicht so effektiv sind.
Eigenschaften
CAS-Nummer |
102748-61-8 |
|---|---|
Molekularformel |
C24H24N4O10S2 |
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
ethyl 2-(morpholin-4-ylmethyl)-3,3-dithiophen-2-ylprop-2-enoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C18H21NO3S2.C6H3N3O7/c1-2-22-18(20)14(13-19-7-9-21-10-8-19)17(15-5-3-11-23-15)16-6-4-12-24-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,11-12H,2,7-10,13H2,1H3;1-2,10H |
InChI-Schlüssel |
XIYUVIZPIDDWGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C1=CC=CS1)C2=CC=CS2)CN3CCOCC3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


